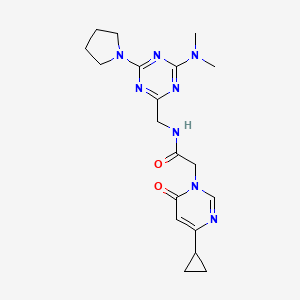
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H26N8O2 and its molecular weight is 398.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a significant subject in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is C19H24N6O, indicating the presence of multiple nitrogen atoms which are crucial for its biological interactions. The compound includes a pyrimidine ring, a cyclopropyl group, and a triazine moiety, contributing to its diverse biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. Initial studies suggest that it may influence pathways related to:
- Cell signaling : Modulating pathways that are critical for cellular communication.
- Metabolic processes : Affecting metabolic pathways that could lead to therapeutic effects in various diseases.
1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for several enzymes, which can be pivotal in treating conditions such as cancer or metabolic disorders. The inhibition mechanism is often linked to the binding affinity of the compound to the active sites of these enzymes, preventing substrate interaction.
2. Anticancer Properties
Preliminary studies have shown that derivatives of this compound exhibit anticancer activity. The structural components allow it to target cancer cell proliferation pathways effectively. For instance, compounds with similar structural motifs have been documented to induce apoptosis in cancer cells through various mechanisms including:
- Cell cycle arrest
- Induction of oxidative stress
3. Antimicrobial Activity
The compound's ability to inhibit bacterial growth has also been noted in various studies. Its interaction with bacterial enzymes can disrupt essential metabolic functions, leading to bacterial cell death.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, offering insights into the potential applications of this specific molecule.
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of enzyme X, leading to reduced tumor growth in vitro. |
| Study B | Showed antimicrobial activity against multi-drug resistant strains of bacteria. |
| Study C | Investigated the compound's effects on metabolic pathways, revealing potential applications in diabetes management. |
Propriétés
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2/c1-25(2)18-22-15(23-19(24-18)26-7-3-4-8-26)10-20-16(28)11-27-12-21-14(9-17(27)29)13-5-6-13/h9,12-13H,3-8,10-11H2,1-2H3,(H,20,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSDCYDVIRAQIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=NC(=CC3=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














